N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and an acetamide-linked pyridazinone moiety bearing a 3-methoxyphenyl substituent. The thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen, known for its role in enhancing bioavailability and metabolic stability in drug design .
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H17N5O4S/c1-25-10-15-19-20-17(27-15)18-14(23)9-22-16(24)7-6-13(21-22)11-4-3-5-12(8-11)26-2/h3-8H,9-10H2,1-2H3,(H,18,20,23) |
InChI Key |
CQKHGORLWKBXAW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. The starting materials often include methoxymethyl thiadiazole and methoxyphenyl pyridazinone derivatives. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Heterocyclic Diversity: The target compound’s 1,3,4-thiadiazole-pyridazinone scaffold is distinct from benzothiazole-indolinone hybrids (e.g., ) and isoxazole derivatives (). These differences influence electronic properties and binding interactions .
- Substituent Effects: The methoxymethyl group on the thiadiazole may enhance solubility compared to halogenated (e.g., trichloroethyl in ) or aromatic substituents. The 3-methoxyphenyl group on pyridazinone could modulate π-π stacking vs. the methyl or fluoro groups in isoxazole analogs .
Table 2: Activity Profiles of Structural Analogs
Insights :
- The target compound’s pyridazinone moiety may confer kinase inhibitory activity, as seen in pyridazine-based drugs. Its methoxy groups could reduce metabolic degradation compared to halogenated analogs .
- Benzothiazole-thioether analogs () exhibit anti-inflammatory activity, suggesting that the thiadiazole core in the target compound might similarly interact with cyclooxygenase or cytokine targets .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Pyridazine moiety : Contributing to its diverse biological properties.
- Methoxy groups : Enhancing lipophilicity and potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O3S2 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1232827-11-0 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes or receptors involved in critical cellular processes. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit kinases and other proteins essential for cell proliferation.
- Receptor modulation : It may interact with various receptors, altering their activity and influencing downstream signaling pathways.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Exhibits activity against Escherichia coli.
Anticancer Properties
Research indicates that this compound possesses anticancer properties. It has been evaluated in vitro for its cytotoxic effects on various cancer cell lines. Key findings include:
- Cell line studies : The compound demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic insights : It may induce apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiadiazole derivatives similar to this compound. Here are some notable case studies:
- Antimicrobial Efficacy :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
